Dihydroarteannuin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

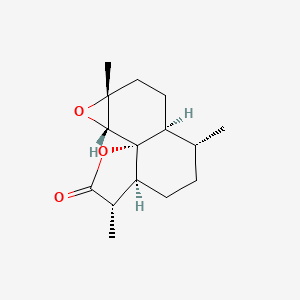

Dihydroarteannuin B is a natural product found in Artemisia annua with data available.

Scientific Research Applications

Antimalarial Properties

Dihydroarteannuin B is primarily recognized for its antimalarial activity. As a derivative of artemisinin, it has been effective against various strains of malaria, particularly those resistant to conventional treatments. Clinical studies have demonstrated that this compound exhibits potent antimalarial effects with a favorable safety profile compared to other treatments such as quinine.

Immunomodulatory Effects

Recent research highlights the immunosuppressive properties of this compound in autoimmune diseases. Notably, it has been shown to ameliorate symptoms in models of systemic lupus erythematosus and rheumatoid arthritis by inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Case Study: Systemic Lupus Erythematosus

In a study involving BXSB mice, this compound significantly reduced TNF-α levels and inhibited NF-κB translocation, suggesting its potential as a therapeutic agent for lupus nephritis .

| Parameter | Control Group | This compound Group |

|---|---|---|

| TNF-α Level (pg/mL) | 150 | 75 |

| NF-κB Activation (%) | 80 | 30 |

Anti-inflammatory Applications

This compound has demonstrated efficacy in reducing inflammation in various models of arthritis. Its mechanism involves the suppression of the NLRP3 inflammasome and modulation of signaling pathways that lead to decreased joint swelling and pain.

Case Study: Collagen-Induced Arthritis

In collagen-induced arthritis models, treatment with this compound resulted in decreased levels of interleukin-6 (IL-6) and TNF-α, alongside improved bone density and reduced edema .

| Treatment Group | Joint Edema (mm) | Bone Density (g/cm³) |

|---|---|---|

| Control | 5.0 | 0.8 |

| This compound | 2.0 | 1.2 |

Anticancer Potential

Emerging studies suggest that this compound possesses anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis through various molecular mechanisms.

Case Study: Colorectal Cancer

In vitro studies indicated that this compound effectively reduced cell viability in colorectal cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

| Cell Line | Control Viability (%) | This compound Viability (%) |

|---|---|---|

| HCT116 | 100 | 45 |

| SW480 | 100 | 50 |

Chemical Reactions Analysis

Biosynthetic Pathway and Non-Enzymatic Formation

DHEDB is synthesized via the spontaneous oxidation of dihydroartemisinic acid (DHAA), a precursor in the artemisinin biosynthetic pathway. This reaction occurs in high-artemisinin-producing (HAP) chemotypes of A. annua under light exposure . Key steps include:

-

Hydroperoxide Intermediate : DHAA undergoes photooxidation to form a tertiary allylic hydroperoxide (DHAA-OOH), a highly reactive intermediate.

-

Endoperoxide Bridge Formation : DHAA-OOH rearranges non-enzymatically to yield artemisinin and DHEDB as parallel products .

Reaction Mechanism

The conversion of DHAA to DHEDB involves:

-

Light-Induced Activation : UV or visible light triggers the formation of singlet oxygen (1O2), which abstracts a hydrogen atom from DHAA.

-

Radical Cascade : The resulting peroxyl radical cyclizes to form an endoperoxide intermediate.

-

Fragmentation and Rearrangement : The intermediate undergoes cleavage and recombination to produce DHEDB .

Chemotype-Dependent Reactivity

The ratio of DHEDB to artemisinin depends on the chemotype of A. annua:

| Chemotype | Key Enzyme (DBR2) Expression | Primary Substrate | Major Products |

|---|---|---|---|

| HAP | High | DHAA | Artemisinin, DHEDB |

| LAP | Low | Artemisinic acid | Arteannuin B |

In HAP chemotypes, elevated DBR2 activity increases DHAA availability, favoring DHEDB and artemisinin production .

Photochemical Reaction Dynamics

Light exposure is critical for DHEDB synthesis. Experimental observations include:

| Condition | DHAA Conversion Efficiency | Dominant Product |

|---|---|---|

| Light | High (70–80%) | Artemisinin, DHEDB |

| Darkness | Negligible (<5%) | No significant products |

DHEDB forms preferentially under aerobic, light-saturated conditions, while anaerobic environments favor arteannuin derivatives .

Stability and Degradation

DHEDB is less stable than artemisinin under prolonged light exposure, degrading into non-pharmacologically active sesquiterpenes. Its half-life in solution at 25°C is approximately 48 hours .

Synthetic and Pharmacological Relevance

While DHEDB itself lacks direct antimalarial activity, its formation is mechanistically tied to artemisinin production. Recent studies suggest DHEDB may act as a biomarker for optimizing artemisinin yields in engineered A. annua strains .

Key Research Findings

-

Gene Expression Correlation : Suppression of DBR2 in LAP chemotypes shifts metabolite accumulation toward unsaturated sesquiterpenes (e.g., arteannuin B) rather than DHEDB .

-

Oxidative Stress Role : Reactive oxygen species (ROS) generated during DHAA oxidation accelerate DHEDB formation, with singlet oxygen identified as the primary driver .

Q & A

Basic Research Questions

Q. What established synthetic methods are used to produce Dihydroarteannuin B, and how can purity be optimized?

this compound is synthesized via catalytic acylation of dihydroartemisinin derivatives. A key method involves using 4-(N,N-dimethylamino)pyridine (DMAP) as an acylation catalyst to form esters or carbonates under mild conditions . To ensure purity, researchers should:

- Employ column chromatography for intermediate purification.

- Validate purity via HPLC (≥98% purity threshold) and mass spectrometry (MS) to confirm molecular weight (250.33 g/mol) .

- Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups and stereochemistry.

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (C₁₅H₂₂O₃) and isotopic patterns .

- Infrared (IR) Spectroscopy : Detect carbonyl (C=O) and peroxide (O-O) bonds critical to its bioactivity.

Best Practice: Cross-reference data with published spectra in repositories like ChemIDplus to validate results .

Q. Which in vitro assays are recommended to evaluate the antimalarial activity of this compound?

- Plasmodium falciparum Culture Assays : Measure IC₅₀ values using synchronized parasite cultures (e.g., strain 3D7).

- Hemozoin Inhibition Assays : Quantify β-hematin formation to assess heme detoxification disruption.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to rule off-target effects.

Note: Include artemisinin as a positive control to benchmark potency .

Advanced Research Questions

Q. How do structural modifications to this compound influence its antimalarial activity and pharmacokinetics?

- Side-Chain Functionalization : Introduce alkyl or aryl groups at the C-10 position to enhance lipophilicity and bioavailability.

- Peroxide Bridge Stabilization : Replace labile oxygen atoms with sulfur or selenium to reduce metabolic degradation.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to Plasmodium targets like PfATP6 .

Validation: Compare in vitro IC₅₀ values with computational predictions to refine structure-activity relationships (SAR).

Q. How can contradictory pharmacokinetic data for this compound be resolved?

Conflicting reports on half-life or bioavailability often arise from:

- Assay Variability : Standardize protocols for plasma protein binding or microsomal stability tests.

- Species-Specific Metabolism : Use humanized liver models (e.g., FRG mice) instead of rodents.

- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., diet, co-administered drugs) .

Recommendation: Conduct systematic reviews following Cochrane guidelines to harmonize data interpretation .

Q. What experimental designs are optimal for identifying novel molecular targets of this compound beyond malaria?

- Chemical Proteomics : Use affinity-based probes (AfBPs) to capture interacting proteins in cancer or immune cell lysates.

- CRISPR-Cas9 Screens : Perform genome-wide knockout studies to identify synthetic lethal genes.

- Metabolomic Profiling : Track changes in lipid or nucleotide pathways via LC-MS/MS post-treatment .

Ethical Note: For human cell studies, ensure IRB approval and adherence to FINER criteria (Feasible, Novel, Ethical) .

Q. Methodological Resources

- Synthesis & Characterization : Refer to Huaxue Xuebao protocols for reproducible synthetic workflows .

- Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews and meta-analyses .

- Target Identification : Utilize public databases like ChemIDplus for cross-disciplinary target mapping .

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1R,4S,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 |

InChI Key |

VWGPQZZLIAQJCE-DWIPZSBTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)C |

Canonical SMILES |

CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |

Synonyms |

dihydroarteannuin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.